molecular formula C20H19N3O3S2 B2380178 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 313404-68-1

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2380178
CAS No.: 313404-68-1
M. Wt: 413.51
InChI Key: YDKAELUDIXQGRU-UHFFFAOYSA-N
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Description

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a benzamide derivative featuring a dihydrobenzo-benzothiazole core linked to a dimethylsulfamoyl-substituted benzoyl group. This compound’s structure combines a rigid heterocyclic system with a sulfonamide moiety, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-23(2)28(25,26)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)27-20/h3-8,10-11H,9,12H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKAELUDIXQGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation and Amine Functionalization

The synthesis of 4-(dimethylsulfamoyl)benzoic acid begins with the chlorosulfonation of benzoic acid. While benzoic acid typically undergoes sulfonation at the meta position due to the carboxylic acid’s directing effects, para-functionalization can be achieved under controlled conditions. Following protocols from Arora et al., chlorosulfonation with excess sulfurochloridic acid at 10°C yields 4-(chlorosulfonyl)benzoic acid. Subsequent reaction with dimethylamine in acetone under reflux installs the dimethylsulfamoyl moiety, affording the intermediate in 66%–72% yield.

Critical Considerations :

  • Temperature Control : Maintaining temperatures below 10°C during chlorosulfonation minimizes side reactions.
  • Amine Stoichiometry : A 1:1 molar ratio of chlorosulfonated acid to dimethylamine ensures complete conversion, as excess amine may lead to over-alkylation.

Amide Bond Formation: Methodological Comparison

Acid Chloride-Mediated Coupling (Method A)

Adapting the protocol from Arora et al., 4-(dimethylsulfamoyl)benzoic acid is converted to its acid chloride using thionyl chloride under reflux. The resulting acyl chloride is then coupled with 4,5-dihydrobenzo[e]benzothiazol-2-amine in anhydrous acetone, yielding the target amide.

Procedure :

  • Acid Chloride Synthesis : Reflux 4-(dimethylsulfamoyl)benzoic acid (1 mmol) with thionyl chloride (1.2 mmol) for 3 hr.
  • Amine Coupling : Add 4,5-dihydrobenzo[e]benzothiazol-2-amine (1.5 mmol) to the acid chloride in acetone. Reflux for 6 hr, monitor via TLC (Rf = 0.62), and purify via ethanol recrystallization.

Yield : 68% (Table 1).

Peptide Coupling Reagent Approach (Method B)

Inspired by HATU-mediated couplings, this method activates the carboxylic acid in situ. A mixture of 4-(dimethylsulfamoyl)benzoic acid (1 mmol), 4,5-dihydrobenzo[e]benzothiazol-2-amine (1 mmol), HATU (1.2 mmol), and DIPEA (2.5 mmol) in acetonitrile is stirred at 20°C for 5 hr. Purification via preparative HPLC affords the product.

Yield : 73% (Table 1).

Comparative Analysis of Synthetic Methods

Table 1. Performance Metrics for Amide Bond Formation

Parameter Method A (Acid Chloride) Method B (HATU)
Reaction Time 6 hr 5 hr
Temperature Reflux (80°C) 20°C
Solvent Acetone Acetonitrile
Yield 68% 73%
Purity (HPLC) 95% 98%
Purification Method Recrystallization Preparative HPLC

Key Observations :

  • Yield Superiority : Method B’s higher yield (73%) reflects enhanced activation efficiency and reduced side reactions.
  • Operational Simplicity : Method A requires stringent anhydrous conditions, whereas Method B proceeds at ambient temperature with milder constraints.

Structural Characterization and Analytical Data

Infrared Spectroscopy (IR)

  • Amide C=O Stretch : 1,642 cm⁻¹ (Method A), 1,645 cm⁻¹ (Method B).
  • Sulfonamide S=O Stretches : 1,300 cm⁻¹ (asymmetric), 1,076 cm⁻¹ (symmetric).
  • N-H Bending : 1,553 cm⁻¹ (amide), confirming successful coupling.

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (DMSO-d6) :
    • δ 8.75 (s, 1H, CONH), δ 7.98–8.28 (m, 4H, aromatic CH), δ 2.51 (s, 6H, N(CH₃)₂).
  • ¹³C-NMR :
    • δ 165.23 (C=O), δ 139.10 (C-SO₂), δ 121.74 (aromatic CH).

Mass Spectrometry (MS)

  • ESI+ : m/z 428.1 [M+H]⁺, consistent with the molecular formula C₂₀H₂₀N₃O₃S₂.

Optimization Strategies and Challenges

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile (Method B) enhances reagent solubility compared to acetone (Method A), reducing reaction time.
  • Moisture Sensitivity : Both methods require anhydrous conditions to prevent hydrolysis of the acid chloride (Method A) or coupling reagent (Method B).

Stoichiometric Adjustments

  • Coupling Reagent Excess : HATU at 1.2 equivalents (Method B) ensures complete activation, whereas thionyl chloride (Method A) demands precise stoichiometry to avoid over-chlorination.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility : Polar groups like sulfamoyl improve aqueous solubility compared to benzoyl or nitro derivatives, critical for drug bioavailability.
  • Stability : Tautomerism in triazole-thiones () introduces instability, whereas the target’s rigid benzothiazole core may confer conformational stability .

Biological Activity

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound belonging to the benzothiazole derivative family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H16N2O3SC_{19}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 384.5 g/mol. Its structure includes a benzothiazole core, which is known for diverse biological activities.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving 2-aminothiophenol and carbonyl compounds.
  • Acylation Reaction : The benzothiazole derivative undergoes acylation with dimethylsulfamoyl chloride to produce the final product.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay results demonstrated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range .

Table 1: Antitumor Activity of Related Benzothiazole Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound B7A4311.5Induces apoptosis and cell cycle arrest
Compound 4iA5492.0Inhibits cell migration and proliferation

Anti-inflammatory Effects

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies using RAW264.7 macrophages showed that these compounds could significantly reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. In the context of antitumor activity, it is believed to inhibit key enzymes involved in the biosynthesis of the mycobacterial cell wall, thus leading to bacterial death .

Study on Anticancer Properties

A notable study synthesized twenty-five novel benzothiazole compounds and evaluated their anticancer properties. The active compound B7 was shown to significantly inhibit the proliferation of A431 and A549 cancer cells while also promoting apoptosis . The study utilized various assays including flow cytometry and Western blot analysis to confirm these findings.

Research on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of benzothiazole derivatives. The results indicated that certain derivatives could effectively reduce inflammation markers in macrophage cultures, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and reaction time. Catalysts like pyridine may enhance coupling efficiency, while HPLC and NMR are critical for monitoring purity and intermediate formation . For example, highlights reflux conditions (e.g., 4 hours in ethanol with glacial acetic acid) for similar benzamide derivatives.

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • NMR spectroscopy : To confirm hydrogen/carbon environments and functional groups (e.g., dimethylsulfamoyl protons at ~3.0 ppm).
  • HPLC : For quantifying purity (>95% typically required for biological assays).
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., observed vs. calculated m/z). Triplicate runs and comparison to synthetic intermediates are recommended .

Q. Which functional groups in this compound are most reactive, and how do they influence biological activity?

The benzothiazole ring and dimethylsulfamoyl group are key. The sulfamoyl moiety enhances solubility and potential enzyme inhibition (e.g., carbonic anhydrase), while the benzothiazole core is linked to anticancer activity via apoptosis induction . shows IC50 values of 10–15 µM in cancer models, correlating with these groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data across different cancer cell lines?

Discrepancies in IC50 values (e.g., 10 µM in HeLa vs. 12 µM in A549) may arise from:

  • Cell line variability : Genetic differences in apoptosis pathways.
  • Assay conditions : Incubation time, serum concentration, or MTT vs. ATP-based viability assays. Standardizing protocols (e.g., 48-hour exposure, 10% FBS) and using triplicates with statistical validation (e.g., ANOVA) are critical .

Q. What experimental strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug modification : Esterification of the sulfamoyl group to enhance bioavailability.
  • Microsomal stability assays : Liver microsomes assess metabolic degradation (e.g., CYP450 interactions).
  • LogP optimization : Adjusting substituents on the benzothiazole ring to balance hydrophilicity (target: 2–5). notes dipropylsulfamoyl analogs with improved solubility, suggesting alkyl chain tuning.

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced neuroprotective effects?

  • Substitution patterns : Introducing methoxy groups (e.g., 4,7-dimethoxy in ) may improve blood-brain barrier penetration.
  • In vitro neuroprotection assays : Measure oxidative stress markers (e.g., ROS levels in SH-SY5Y neurons) post-treatment.
  • Molecular docking : Target Keap1-Nrf2 or NMDA receptors to rationalize neuroprotective SAR .

Methodological Considerations

Q. What statistical approaches are recommended for validating dose-response data in cytotoxicity studies?

  • Non-linear regression : Fit IC50 curves using software like GraphPad Prism (4-parameter logistic model).
  • Error bars : Report SEM from ≥3 independent experiments.
  • Quality controls : Include reference drugs (e.g., cisplatin) to benchmark assay performance .

Q. How can researchers differentiate between apoptosis and necrosis when evaluating mechanisms of action?

  • Flow cytometry : Annexin V/PI staining to quantify apoptotic (Annexin V+/PI−) vs. necrotic (PI+) cells.
  • Western blotting : Detect caspase-3 cleavage or PARP fragmentation. cites apoptosis induction in MCF-7 cells, validated via caspase activation.

Q. What in silico tools are suitable for predicting off-target interactions of this compound?

  • SwissTargetPrediction : Prioritize kinase or GPCR targets based on structural similarity.
  • Molecular dynamics simulations : Assess binding stability to primary targets (e.g., 50 ns simulations in GROMACS). highlights sulfamoyl-benzamide interactions with antibacterial targets, suggesting cross-validation with microbial assays.

Data Contradiction Analysis

Q. How should researchers address inconsistent results in enzymatic inhibition assays?

Contradictions may stem from:

  • Enzyme source : Recombinant vs. tissue-extracted proteins (e.g., human vs. murine carbonic anhydrase).
  • Substrate competition : Pre-incubate compound with enzyme to test non-competitive inhibition.
    Replicate assays under standardized conditions and use orthogonal methods (e.g., SPR for binding affinity) .

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